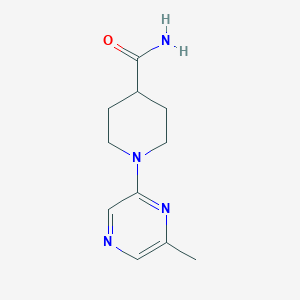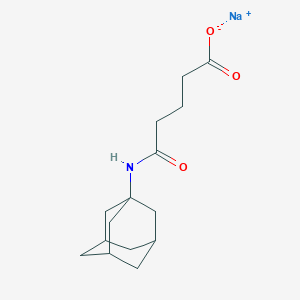
Sodium;5-(1-adamantylamino)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;5-(1-adamantylamino)-5-oxopentanoate is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a highly symmetrical, rigid, and cage-like structure, and its derivatives are known for their diverse biological and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-(1-adamantylamino)-5-oxopentanoate typically involves the reaction of adamantylamine with a suitable carboxylic acid derivative under controlled conditions. One common method is the reaction of 1-adamantylamine with 5-oxopentanoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow chemistry and large-scale reactors are often employed to ensure consistent quality. Purification steps, such as recrystallization or chromatography, are also integrated into the production process to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;5-(1-adamantylamino)-5-oxopentanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Sodium;5-(1-adamantylamino)-5-oxopentanoate is used as a building block for the synthesis of more complex molecules. Its adamantane core makes it a valuable precursor for the development of new materials with unique properties.
Biology: In biological research, this compound has been studied for its potential antiproliferative properties. It has shown promise in inhibiting the growth of certain cancer cells, making it a candidate for further drug development.
Medicine: The medicinal applications of this compound include its use as a potential therapeutic agent. Its ability to interact with biological targets and modulate biological processes makes it a valuable compound in drug discovery.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique structure and reactivity make it suitable for various applications, including the development of new materials with enhanced properties.
Mécanisme D'action
The mechanism by which Sodium;5-(1-adamantylamino)-5-oxopentanoate exerts its effects involves its interaction with specific molecular targets. The adamantane core of the compound allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
1-Adamantylamine: A simpler derivative of adamantane, used in various chemical syntheses.
5-oxopentanoic acid: A carboxylic acid that serves as a precursor in the synthesis of this compound.
Other aminoadamantane derivatives: These compounds share the adamantane core and are used in similar applications.
Uniqueness: Sodium;5-(1-adamantylamino)-5-oxopentanoate stands out due to its specific structure, which combines the adamantane core with a functionalized pentanoate group. This combination provides unique chemical and biological properties that are not found in simpler derivatives.
Propriétés
IUPAC Name |
sodium;5-(1-adamantylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.Na/c17-13(2-1-3-14(18)19)16-15-7-10-4-11(8-15)6-12(5-10)9-15;/h10-12H,1-9H2,(H,16,17)(H,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVJFKARLPCQQW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCCC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
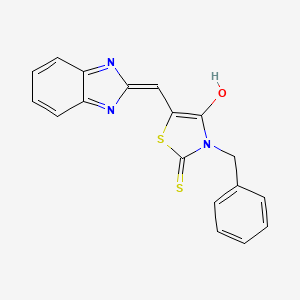
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2847570.png)
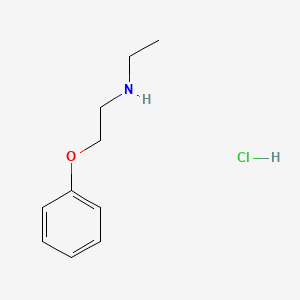
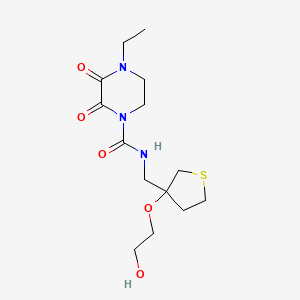
![Methyl 2-methoxy-4-((3as,4s,6s,7ar)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B2847574.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B2847575.png)
![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2847578.png)
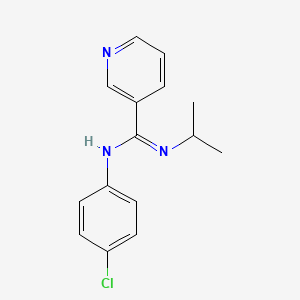

![1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2847584.png)

![5-(pyridin-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2847587.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2847590.png)
